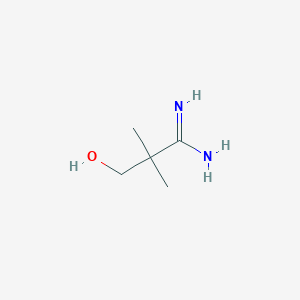
3-Hydroxy-2,2-dimethylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H13N2O. It is known for its unique structure, which includes a hydroxyl group and an amidine group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with an appropriate amidine source. One common method includes the condensation reaction of paraformaldehyde and isobutylaldehyde in the presence of a catalyst, followed by further reactions to introduce the amidine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as condensation, distillation, and crystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions, which is important for its applications in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-hydroxypropionaldehyde: This compound shares a similar structure but lacks the amidine group.
Iminodisuccinic acid (IDS): Another compound with similar functional groups, used in metal chelation.
Uniqueness
3-Hydroxy-2,2-dimethylpropanimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Biological Activity
3-Hydroxy-2,2-dimethylpropanimidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound through various studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C5H12N2O
- Molecular Weight : 116.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The hydroxyl and amine functional groups enhance its solubility and reactivity, potentially allowing it to modulate various biological processes.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of compounds derived from similar structures demonstrated selective inhibition of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives showed specific action on cancer cells while sparing normal cells (HEK-293) .
Table 1: Antiproliferative Activity of Derivatives
| Compound | IC50 (mg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 7a | 0.12 | HCT-116 |
| Compound 7g | 0.12 | HCT-116 |
| Compound 7d | 0.81 | HCT-116 |
Enzyme Inhibition
The compound has also been investigated for its potential as a histone deacetylase inhibitor (HDACI), which is a promising mechanism for cancer therapy. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study focused on the effects of synthesized derivatives on HCT-116 cells revealed that treatment with these compounds resulted in significant nuclear disintegration, indicating apoptosis. The use of DAPI staining confirmed this effect, showcasing the compound's potential for inducing cell death in cancerous cells .
- Selectivity Testing : Further investigations into the selectivity of these compounds showed that they preferentially targeted cancerous cells over non-cancerous cells, suggesting a favorable therapeutic index for potential drug development .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
InChI Key |
OZANNBSUSSYGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















